(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amino alcohol to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated amino alcohols.
Substitution: Amino alcohols with different substituents replacing the halogen atoms.
Scientific Research Applications
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
- (2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride
Uniqueness
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is unique due to the specific combination of bromo and chloro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
2408937-02-8 |
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Molecular Formula |
C8H10BrCl2NO |
Molecular Weight |
286.98 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
InChI Key |
NYFOXLPIARLPFE-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@H](CO)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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